4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Catalog No.
S6731706
CAS No.
2548987-73-9
M.F
C18H24N6O
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrim...

CAS Number

2548987-73-9

Product Name

4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

IUPAC Name

4-[4-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidin-2-yl]morpholine

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C18H24N6O/c1-2-16(14-19-4-1)15-22-6-8-23(9-7-22)17-3-5-20-18(21-17)24-10-12-25-13-11-24/h1-5,14H,6-13,15H2

InChI Key

DFZMCCAIEINHPP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CN=CC=C2)C3=NC(=NC=C3)N4CCOCC4

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C3=NC(=NC=C3)N4CCOCC4

4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound characterized by its unique structural features, which include a morpholine ring, a piperazine moiety, and a pyrimidine-pyridine hybrid. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The molecular structure can be represented as follows:

  • Morpholine: A six-membered ring containing one nitrogen atom.
  • Piperazine: A six-membered ring containing two nitrogen atoms, connected to the pyrimidine structure.
  • Pyrimidine and Pyridine: Both are nitrogen-containing heterocycles that contribute to the compound's pharmacological properties.

  • Pyridinyl group: This aromatic ring is present in many drugs, including some that target kinases, enzymes involved in cell signaling [].
  • Pyrimidinyl group: This ring structure is also found in several kinase inhibitors.
  • Piperazinyl group: This moiety is a common scaffold in many drugs, including some with antipsychotic and antidepressant activity [].
  • Morpholine group: This functional group is often used to improve the solubility and bioavailability of drugs [].
, including:

  • Oxidation: The morpholine or piperazine rings can be oxidized, potentially leading to sulfone or N-oxide derivatives.
  • Reduction: The pyridine component may be reduced under catalytic hydrogenation conditions, altering its reactivity.
  • Nucleophilic Substitution: The presence of halogenated groups on the pyrimidine or pyridine rings allows for nucleophilic substitution reactions, enabling further functionalization of the compound.

Common reagents for these reactions include hydrogen peroxide for oxidation and palladium on carbon for reduction .

Research indicates that 4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine exhibits significant biological activity. It has been investigated for its potential as a:

  • Ligand: Binding to specific receptors or enzymes, potentially modulating their activity.
  • Therapeutic Agent: Showing promise in anti-cancer and anti-inflammatory applications due to its structural properties that facilitate interaction with biological targets .

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimidine Ring: This can be achieved through condensation reactions involving aldehydes or ketones with guanidine derivatives.
  • Introduction of the Piperazine Moiety: Nucleophilic substitution of a halogenated pyrimidine with piperazine is commonly employed.
  • Attachment of the Pyridine Group: This step often involves nucleophilic aromatic substitution where piperazine nitrogen attacks the electrophilic carbon of the pyridine derivative .

The compound has various applications across different fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents targeting diseases such as cancer and infections.
  • Biochemical Research: Utilized in assays to study receptor-ligand interactions and enzyme inhibition mechanisms.
  • Material Science: Potential use in creating new materials with specific chemical properties due to its unique functional groups .

Studies have shown that 4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine interacts with various biological targets. Its mechanism of action often involves:

  • Binding to specific receptors, thereby influencing signaling pathways.
  • Acting as an inhibitor for particular enzymes, which can lead to altered metabolic processes within cells.

Understanding these interactions is crucial for optimizing its pharmacological properties and therapeutic efficacy .

Several compounds share structural similarities with 4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine. Notable examples include:

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • Imatinib (N-(4-Methyl-N-(6-(pyridinyl)pyrimidinyl)phenyl)-N-(methyl)piperazine)
  • Nilotinib (N-(4-Methyl-N-(6-(pyridinyl)pyrimidinyl)phenyl)-N-(methyl)piperazine)

Uniqueness

The uniqueness of 4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity. The methanesulfonyl group present in some related compounds provides unique properties not commonly found in other similar structures, enhancing its potential as a therapeutic agent .

XLogP3

1

Hydrogen Bond Acceptor Count

7

Exact Mass

340.20115941 g/mol

Monoisotopic Mass

340.20115941 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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